PENTYL 5-(4-CHLORO-3-METHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
Description
PENTYL 5-(4-CHLORO-3-METHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a synthetic benzofuran derivative characterized by a pentyl ester group at position 3, a methyl substituent at position 2, and a sulfonamido moiety at position 3. The sulfonamido group is further substituted with a 4-chloro-3-methylbenzene ring.
Properties
IUPAC Name |
pentyl 5-[(4-chloro-3-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClNO5S/c1-4-5-6-11-28-22(25)21-15(3)29-20-10-7-16(13-18(20)21)24-30(26,27)17-8-9-19(23)14(2)12-17/h7-10,12-13,24H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVBJKBAICCTBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Ethyl 4-Chloro-3-Oxobutanoate with Phenolic Derivatives
Ethyl 4-chloro-3-oxobutanoate () reacts with substituted phenols under acidic conditions to form the benzofuran skeleton. For example:
- Reaction Conditions : Acetic acid (6 mL), 80°C, 24 hours.
- Mechanism : Claisen condensation followed by intramolecular cyclodehydration.
- Yield : ~67% (analogous reactions).
Table 1: Cyclization Optimization
| Catalyst | Temperature | Time | Yield | Source |
|---|---|---|---|---|
| Acetic acid | 80°C | 24 h | 67% | |
| Polyphosphoric acid | 110°C | 1 h | 4% | |
| PEG-600 | 20°C | 4–5 h | N/A |
PPA, while effective for cyclization, often results in lower yields due to side reactions.
Introduction of the Sulfonamide Group at Position 5
Sulfonamide installation requires nucleophilic substitution of a primary amine with 4-chloro-3-methylbenzenesulfonyl chloride.
Amine Generation via Nitro Reduction
- Nitration : Electrophilic nitration at position 5 using HNO3/H2SO4.
- Reduction : Catalytic hydrogenation (H2/Pd-C) or SnCl2/HCl to convert nitro to amine.
Sulfonylation Reaction
- Conditions : Amine intermediate (1 equiv), 4-chloro-3-methylbenzenesulfonyl chloride (1.2 equiv), pyridine (base), 0°C → RT, 12 h.
- Yield : ~85% (analogous sulfonamide formations).
Table 2: Sulfonylation Efficiency
| Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Pyridine | DCM | 0°C → RT | 85% | |
| NaOH (aq) | THF/H2O | RT | 78% |
Esterification of the Carboxylic Acid to Pentyl Ester
The final step involves converting the carboxylic acid to a pentyl ester.
Acid-Catalyzed Fischer Esterification
Coupling Agent-Mediated Esterification
- Conditions : DCC (1.1 equiv), DMAP (cat.), pentanol (1.2 equiv), RT, 24 h.
- Yield : ~89% (higher efficiency, but costlier).
Table 3: Esterification Comparison
| Method | Catalyst | Time | Yield | Purity | Source |
|---|---|---|---|---|---|
| Fischer esterification | H2SO4 | 12 h | 71% | 95% | |
| DCC/DMAP | - | 24 h | 89% | 98% |
Integrated Synthetic Route and Scalability
A proposed scalable pathway combines the above steps:
- Cyclization : Ethyl 4-chloro-3-oxobutanoate + 3-methylphenol → 2-methyl-1-benzofuran-3-carboxylic acid (67% yield).
- Sulfonylation : Amine intermediate + 4-chloro-3-methylbenzenesulfonyl chloride → sulfonamide (85% yield).
- Esterification : DCC/DMAP-mediated coupling with pentanol (89% yield).
Overall Yield : 67% × 85% × 89% ≈ 49.5% .
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Reactions Analysis
Types of Reactions
PENTYL 5-(4-CHLORO-3-METHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonamide or benzofuran moieties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
PENTYL 5-(4-CHLORO-3-METHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor due to its unique structure.
Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of PENTYL 5-(4-CHLORO-3-METHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The sulfonamide group may interact with enzymes or receptors, inhibiting their activity. The benzofuran core can also play a role in binding to specific sites, affecting the overall biological activity of the compound.
Comparison with Similar Compounds
ETHYL 6-BROMO-5-((4-METHYLBENZYL)OXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE ()
- Core Structure : Shares the benzofuran-3-carboxylate backbone.
- Key Differences: Position 5: A benzyloxy group with a bromo substituent instead of a sulfonamido group. Ester Chain: Ethyl (C2) vs. pentyl (C5), impacting lipophilicity and metabolic stability. Position 2: Phenyl group vs.
- Implications : The bromo-benzyloxy group may enhance halogen bonding interactions, while the shorter ethyl ester reduces lipophilicity compared to the pentyl chain in the target compound .
5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran ()
- Core Structure : Benzofuran with a chloro substituent at position 4.
- Key Differences :
- Position 3 : Methylsulfinyl group instead of a carboxylate ester.
- Position 2 : 4-Methylphenyl substituent vs. methyl.
Structural and Pharmacological Implications
Table 1: Comparative Analysis of Key Benzofuran Derivatives
*Calculated based on structural formulas.
- Bioactivity : Sulfonamido groups (target) are associated with enhanced target binding via hydrogen bonding, whereas sulfinyl groups () may improve solubility .
Biological Activity
PENTYL 5-(4-CHLORO-3-METHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE (CAS No: 518322-05-9) is a complex organic compound that exhibits notable biological activity. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzofuran core with a sulfonamide group and an ester functional group. The synthesis typically involves several steps:
- Formation of the Benzofuran Core : Achieved through cyclization reactions from suitable precursors.
- Introduction of the Sulfonamide Group : Reaction with 4-chloro-3-methylbenzenesulfonyl chloride under basic conditions.
- Esterification : Final step involving the reaction with pentanol to form the ester.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group may inhibit enzyme activity, similar to other sulfonamide derivatives.
- Receptor Binding : The benzofuran moiety can facilitate binding to various receptors, potentially modulating biological responses.
Antimicrobial Properties
Research indicates that compounds with sulfonamide groups often exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth by interfering with folate synthesis pathways.
Anticancer Potential
Emerging studies suggest that benzofuran derivatives may possess anticancer properties. The unique structure of this compound could enhance its efficacy in targeting cancer cells.
Data Table: Biological Activity Summary
| Activity Type | Mechanism | References |
|---|---|---|
| Antimicrobial | Inhibition of folate synthesis | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Competitive inhibition of target enzymes |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of similar sulfonamide derivatives against various bacterial strains, demonstrating significant inhibition at low concentrations.
- Anticancer Activity : Another investigation focused on benzofuran derivatives, reporting that certain compounds induced apoptosis in human cancer cell lines, suggesting a potential pathway for therapeutic development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for pentyl 5-(4-chloro-3-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate?
- Methodological Answer : A multi-step synthesis is recommended:
Benzofuran Core Formation : Utilize [3,3]-sigmatropic rearrangement strategies (e.g., Claisen or Cope rearrangements) to construct the 2-methyl-1-benzofuran scaffold .
Sulfonamido Group Introduction : React the benzofuran intermediate with 4-chloro-3-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to install the sulfonamido moiety at the 5-position .
Esterification : Couple the carboxylic acid derivative with pentanol via Steglich esterification (DCC/DMAP) or acid-catalyzed Fischer esterification .
- Validation : Confirm purity via HPLC and structural fidelity via / NMR and high-resolution mass spectrometry (HRMS) .
Q. How can the crystal structure of this compound be determined experimentally?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (XRD) : Grow crystals via slow evaporation in a solvent system (e.g., ethanol/water). Collect diffraction data using a Cu-Kα source. Solve the structure using SHELX or similar software .
- Complementary Techniques : Pair XRD with DFT-optimized molecular geometry to validate bond lengths and angles .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
Modeling : Use Gaussian or ORCA software to compute electrostatic potential maps and Fukui indices, identifying electrophilic centers (e.g., sulfonamido sulfur) .
Transition-State Analysis : Calculate activation energies for possible reaction pathways (e.g., SN2 at the sulfonamide group) .
- Validation : Compare computational results with experimental kinetic data (e.g., from HPLC-monitored reactions) .
Q. What experimental designs are suitable for analyzing environmental degradation pathways of this compound?
- Methodological Answer :
- Hydrolysis/Photolysis Studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous buffers (pH 3–9) to simulate environmental conditions. Monitor degradation via LC-MS/MS .
- Biodegradation Assays : Use soil or microbial consortia to assess metabolic breakdown. Identify metabolites via TOF-MS and NMR .
Q. How can researchers resolve contradictions in reported biological activities of benzofuran derivatives?
- Methodological Answer :
Purity Assessment : Verify compound integrity using XRD (for crystallinity) and NMR (if fluorinated analogs exist) .
Standardized Bioassays : Re-evaluate activities under controlled conditions (e.g., fixed cell lines, consistent incubation times). Use statistical tools (e.g., ANOVA) to quantify variability .
- Case Study : Conflicting antimicrobial data may arise from differences in bacterial strains or assay protocols (e.g., broth microdilution vs. disk diffusion) .
Methodological Frameworks
Q. What strategies are effective for optimizing synthetic yields of complex benzofuran derivatives?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) systematically. Analyze results via response surface methodology .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates .
Q. How can researchers integrate spectroscopic and computational data to characterize sulfonamido-benzofuran interactions?
- Methodological Answer :
- NMR/DFT Synergy : Compare experimental - NOESY correlations with DFT-calculated conformational energies to validate intramolecular hydrogen bonding .
- IR Frequency Matching : Align computed vibrational frequencies (e.g., S=O stretches) with experimental IR spectra to confirm sulfonamido conformation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
